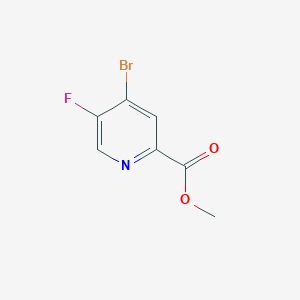
Methyl 4-bromo-5-fluoropicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Its unique chemical structure, which includes bromine and fluorine atoms, makes it a valuable building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-fluoropicolinate typically involves the reaction between 5-bromo-4-fluoro-2-methylpyridine and methyl chloroformate. This reaction is catalyzed by a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-bromo-5-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of bromine and fluorine atoms, this compound can act as a nucleophile in substitution reactions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinates, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-5-fluoropicolinate has been extensively used in scientific research due to its unique properties. Some of its applications include:
Pharmaceuticals: It is used in the synthesis of anti-inflammatory drugs, antiviral drugs, and anticancer agents.
Agrochemicals: It is utilized in the synthesis of herbicides and insecticides.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-5-fluoropicolinate is not well understood. it is believed to act as a nucleophile in various reactions due to the presence of the bromine and fluorine atoms. It has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of this effect is not yet known. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Comparación Con Compuestos Similares
- Methyl 5-bromo-3-fluoropicolinate
- Methyl 4-bromopicolinate
- Methyl 3-fluorobenzoate
- Methyl-4-fluoro-2-methoxybenzoate
Comparison: Methyl 4-bromo-5-fluoropicolinate is unique due to the simultaneous presence of both bromine and fluorine atoms on the picolinate ring. This dual substitution enhances its reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of applications in pharmaceuticals and agrochemicals due to its enhanced nucleophilicity and ability to participate in diverse chemical reactions .
Propiedades
IUPAC Name |
methyl 4-bromo-5-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSWAYIJEFBSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














